molecular formula C7H4Cl2F2O B14046670 1,2-Dichloro-4-fluoro-3-(fluoromethoxy)benzene

1,2-Dichloro-4-fluoro-3-(fluoromethoxy)benzene

Cat. No.: B14046670
M. Wt: 213.01 g/mol
InChI Key: PFGPTWVUWHCIQU-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-fluoro-3-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4Cl2F2O It is a derivative of benzene, characterized by the presence of chlorine, fluorine, and fluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the chlorination and fluorination of a suitable benzene precursor, followed by the reaction with a fluoromethoxy reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-fluoro-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and the presence of catalysts play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated or alkylated derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized benzene compounds.

Scientific Research Applications

1,2-Dichloro-4-fluoro-3-(fluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-fluoro-3-(fluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of chlorine, fluorine, and fluoromethoxy groups can influence the compound’s reactivity and binding affinity with various biological molecules. These interactions can lead to specific biological effects, depending on the context and application .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dichloro-4-(difluoromethoxy)-3-(fluoromethoxy)benzene
  • 1,2-Dichloro-3-fluoro-4-(fluoromethoxy)benzene

Uniqueness

1,2-Dichloro-4-fluoro-3-(fluoromethoxy)benzene is unique due to its specific combination of chlorine, fluorine, and fluoromethoxy groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H4Cl2F2O

Molecular Weight

213.01 g/mol

IUPAC Name

1,2-dichloro-4-fluoro-3-(fluoromethoxy)benzene

InChI

InChI=1S/C7H4Cl2F2O/c8-4-1-2-5(11)7(6(4)9)12-3-10/h1-2H,3H2

InChI Key

PFGPTWVUWHCIQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)OCF)Cl)Cl

Origin of Product

United States

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